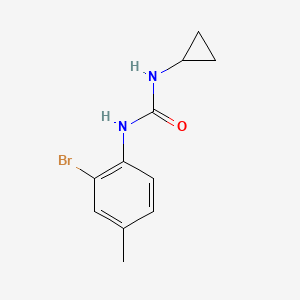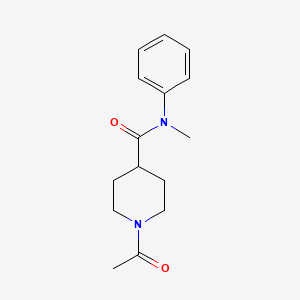
N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide, also known as Brorphine, is a synthetic opioid drug that has recently gained popularity in the research community. It is a derivative of the widely used opioid drug, fentanyl, and is known for its potent analgesic effects.
Mécanisme D'action
N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide acts on the opioid receptors in the brain, which are responsible for pain management. It binds to these receptors and activates them, leading to a decrease in the perception of pain. N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide also activates the reward center in the brain, leading to feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide has several biochemical and physiological effects. It can cause respiratory depression, which can be life-threatening in high doses. It can also cause sedation, nausea, and vomiting. Additionally, N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide can lead to addiction and withdrawal symptoms, similar to other opioid drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide in lab experiments is its potent analgesic effects, which can be useful in studying pain management. However, its potential for addiction and withdrawal may make it difficult to use in long-term studies. Additionally, N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide has a high potential for abuse, which may limit its usefulness in certain research applications.
Orientations Futures
There are several future directions for research on N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide. One area of focus could be the development of new analgesic drugs based on the structure of N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide. Another area of research could be the study of the long-term effects of N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide use, including its potential for addiction and withdrawal. Additionally, researchers could investigate the role of N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide in the treatment of other conditions, such as depression and anxiety.
Méthodes De Synthèse
The synthesis of N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide involves several steps, including the reaction of 2-bromo-4-methylbenzaldehyde with pyrrolidine, followed by the reaction of the resulting product with isobutyl chloroformate and then with hydroxylamine hydrochloride. The final product is obtained after purification through chromatography.
Applications De Recherche Scientifique
N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide has several potential applications in scientific research. It can be used as a tool for studying the opioid receptors in the brain and their role in pain management. It may also be used to develop new analgesic drugs with fewer side effects than current opioid medications. Additionally, N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide can be used to study the mechanisms of opioid addiction and withdrawal.
Propriétés
IUPAC Name |
N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-9-4-5-11(10(13)8-9)14-12(16)15-6-2-3-7-15/h4-5,8H,2-3,6-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIWBXZWUNMQIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-fluorophenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-5-methylpyrazole-4-carboxamide](/img/structure/B7513199.png)
![(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7513215.png)





![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7513263.png)



